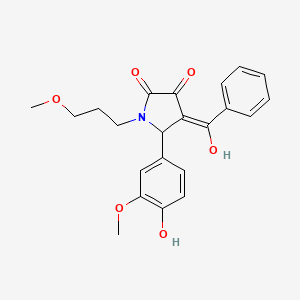
4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C22H23NO6 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a compound belonging to the pyrrole class, known for its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antioxidant, and potential therapeutic applications.
- Molecular Formula : C25H21NO6
- Molecular Weight : 431.43734 g/mol
- CAS Number : 342784-19-4
Anti-inflammatory Activity
Research indicates that derivatives of 1H-pyrrol-2(5H)-one exhibit significant anti-inflammatory properties. A study highlighted that certain pyrrole analogs, including those similar to this compound, act as antagonists to formyl peptide receptors (FPRs). These receptors are crucial in mediating inflammatory responses in leukocytes. The compound has been shown to inhibit N-formylmethionyl-leucyl-phenylalanine (fMLF)-induced intracellular calcium mobilization in human neutrophils, thereby reducing inflammation .
Antioxidant Activity
The compound is also noted for its antioxidant capabilities. In vitro studies have demonstrated that it can scavenge free radicals and reduce oxidative stress markers in various cell lines. The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which enhance electron donation and radical scavenging .
Antimicrobial Properties
Preliminary investigations suggest that derivatives of this compound possess antimicrobial activity against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes essential for bacterial survival.
Study on FPR1 Antagonism
A significant study evaluated the efficacy of various pyrrole derivatives as FPR1 antagonists. The results indicated that compounds similar to this compound effectively inhibited fMLF-induced neutrophil chemotaxis and adhesion. The most potent compounds showed a marked reduction in ERK1/2 phosphorylation in response to inflammatory stimuli .
Evaluation of Antioxidant Properties
Another study focused on the antioxidant potential of this compound. It was found to significantly lower levels of reactive oxygen species (ROS) in RAW 264.7 cells treated with lipopolysaccharides (LPS). The compound demonstrated a dose-dependent response in reducing nitric oxide (NO) and prostaglandin E2 (PGE2) production, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
Summary Table of Biological Activities
Propiedades
Fórmula molecular |
C22H23NO6 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23NO6/c1-28-12-6-11-23-19(15-9-10-16(24)17(13-15)29-2)18(21(26)22(23)27)20(25)14-7-4-3-5-8-14/h3-5,7-10,13,19,24-25H,6,11-12H2,1-2H3/b20-18+ |
Clave InChI |
FGZOTZRPRXNEHA-CZIZESTLSA-N |
SMILES isomérico |
COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC |
SMILES canónico |
COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















